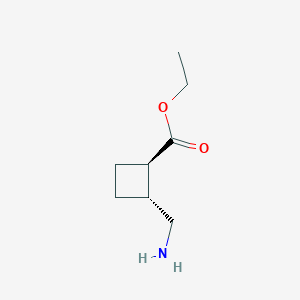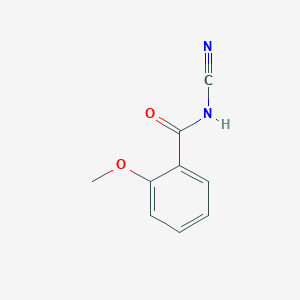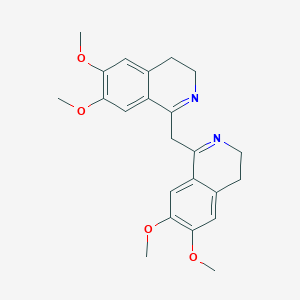
1,1'-Methylenebis(6,7-dimethoxy-3,4-dihydroisoquinoline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Methylenebis(6,7-dimethoxy-3,4-dihydroisoquinoline) is a chemical compound known for its unique structure and properties. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of methylene bridges connecting two 6,7-dimethoxy-3,4-dihydroisoquinoline units.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(6,7-dimethoxy-3,4-dihydroisoquinoline) typically involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two isoquinoline units. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
化学反应分析
Types of Reactions
1,1’-Methylenebis(6,7-dimethoxy-3,4-dihydroisoquinoline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the methylene bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted isoquinolines, depending on the specific reaction and conditions used .
科学研究应用
1,1’-Methylenebis(6,7-dimethoxy-3,4-dihydroisoquinoline) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,1’-Methylenebis(6,7-dimethoxy-3,4-dihydroisoquinoline) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
- 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
- 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline
- 6,7-Dimethoxy-3,4-dihydroisoquinoline
Uniqueness
1,1’-Methylenebis(6,7-dimethoxy-3,4-dihydroisoquinoline) is unique due to the presence of the methylene bridge connecting two isoquinoline units. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds .
属性
CAS 编号 |
64150-16-9 |
|---|---|
分子式 |
C23H26N2O4 |
分子量 |
394.5 g/mol |
IUPAC 名称 |
1-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C23H26N2O4/c1-26-20-9-14-5-7-24-18(16(14)11-22(20)28-3)13-19-17-12-23(29-4)21(27-2)10-15(17)6-8-25-19/h9-12H,5-8,13H2,1-4H3 |
InChI 键 |
GFYLZRBDNJQMOW-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=NCCC4=CC(=C(C=C43)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Carbamic acid, [4-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500130.png)
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide](/img/structure/B14500133.png)
![1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane](/img/structure/B14500149.png)

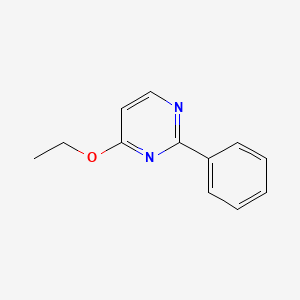
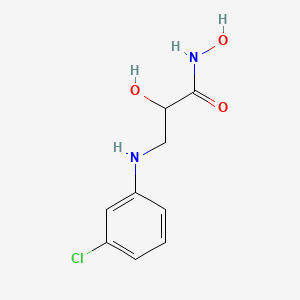
![3-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid](/img/structure/B14500191.png)

![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)
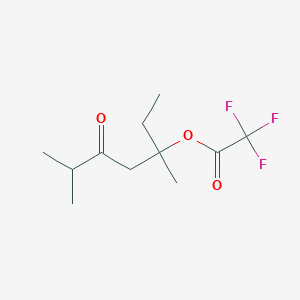
![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)
